molecular formula C8H5F2NO2S B11780199 2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole

2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole

Katalognummer: B11780199
Molekulargewicht: 217.19 g/mol
InChI-Schlüssel: DUXNZPXPHGLCSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of 2-aminophenol with difluoromethoxybenzaldehyde in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, is also common in large-scale synthesis . These methods allow for the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other oxazole derivatives such as:

Uniqueness

2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole is unique due to the presence of both difluoromethoxy and mercapto groups, which confer distinct chemical and biological properties. This combination of functional groups is less common in other oxazole derivatives, making this compound particularly interesting for research and development .

Eigenschaften

Molekularformel

C8H5F2NO2S

Molekulargewicht

217.19 g/mol

IUPAC-Name

2-(difluoromethoxy)-1,3-benzoxazole-7-thiol

InChI

InChI=1S/C8H5F2NO2S/c9-7(10)13-8-11-4-2-1-3-5(14)6(4)12-8/h1-3,7,14H

InChI-Schlüssel

DUXNZPXPHGLCSJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)S)OC(=N2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.